molecular formula C12H9ClN2O3S B6552171 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide CAS No. 1031559-45-1

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B6552171
CAS No.: 1031559-45-1
M. Wt: 296.73 g/mol
InChI Key: YUVLPXZUBSHDAS-UHFFFAOYSA-N
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Description

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group at the 3-position and a 4-chlorobenzenesulfonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.

    Sulfonylation: The final step involves the sulfonylation of the pyridine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromobenzenesulfonyl)pyridine-3-carboxamide
  • 6-(4-methylbenzenesulfonyl)pyridine-3-carboxamide
  • 6-(4-fluorobenzenesulfonyl)pyridine-3-carboxamide

Uniqueness

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-9-2-4-10(5-3-9)19(17,18)11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVLPXZUBSHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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